8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C15H15N7O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.10079392 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of thienopyrimidine and related compounds to evaluate their antimicrobial properties. For instance, Bhuiyan et al. (2006) described the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, revealing pronounced antimicrobial activity in some of these compounds (Bhuiyan et al., 2006). Similarly, Hossain and Bhuiyan (2009) prepared fused pyrimidines and thienopyrimidine derivatives, which were screened for their antimicrobial activity, underscoring the potential of these compounds in antimicrobial applications (Hossain & Bhuiyan, 2009).
Antifungal Activity
Mabkhot et al. (2016) synthesized new thiophene-based heterocycles, including triazolopyrimidines, which showed potent antifungal activities against specific fungi, indicating their potential as antifungal agents (Mabkhot et al., 2016).
Synthesis and Characterization of Heterocycles
Research has focused on synthesizing novel heterocyclic compounds incorporating the thienopyrimidine scaffold. Abdelriheem et al. (2017) detailed the synthesis of new pyrazolo[1,5-a]pyrimidine, triazine, and thienopyridine derivatives containing a triazole moiety, exploring their potential pharmacological properties (Abdelriheem et al., 2017).
Neurotropic Activity
Oganisyan et al. (2004) investigated condensed thienopyrimidines for neurotropic properties, synthesizing new derivatives like pyrano[4′,3′:4,5]thieno[3,2-e]triazolo[3,4-b]pyrimidines to explore their neurotropic potential (Oganisyan et al., 2004).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of antituberculous agents, including triazolopyrimidines, to evaluate their tuberculostatic activity, indicating their potential use in treating tuberculosis (Titova et al., 2019).
Properties
IUPAC Name |
11,12-dimethyl-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S/c1-8-9(2)25-13-11(8)12-18-14(19-20(12)7-16-13)15(3,4)21-6-10(5-17-21)22(23)24/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBVXHTKRHRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)(C)N4C=C(C=N4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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